N-(Benzyloxycarbonyloxy)succinimide

Catalog No.
S662673
CAS No.
13139-17-8
M.F
C12H11NO5
M. Wt
249.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Benzyloxycarbonyloxy)succinimide

CAS Number

13139-17-8

Product Name

N-(Benzyloxycarbonyloxy)succinimide

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2

Synonyms

N-(Benzyloxycarbonyloxy)succinimide;13139-17-8;cbz-onsu;cbz-osu;Z-OSu;benzyl(2,5-dioxopyrrolidin-1-yl)carbonate;N-(Benzyloxycarbonyloxy)-succinimide;BenzylN-succinimidylcarbonate;N-Carbobenzoxyoxysuccinimide;benzyl2,5-dioxopyrrolidin-1-ylcarbonate;(carbobenzoxy)succinimide;benzyloxycarbonylsuccinimide;O-Cbz-N-hydroxysuccinimide;benzyloxycarbonyl-oxysuccinimide;n-benzyloxycarbonyloxysuccinamide;n-benzyloxycarbonyloxysuccinimide;n-benzyloxycarbonyloxy-succinimide;1-{[(benzyloxy)carbonyl]oxy}pyrrolidin-2,5-dion;benzyloxycarbonyl-n-hydroxysuccinimide;na-(benzyloxycarbonyloxy)succinimide;MFCD00005513;BENZYLOXYCARBONYLN-SUCCINIMIDE;carbonicacidbenzylester2,5-dioxo-pyrrolidin-1-ylester;ST055865;2,5-dioxoazolidinyl(phenylmethoxy)formate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2

Amine Protecting Group

Cbz-OSu functions as a protecting group for primary amines. It reacts with the amine group, forming a carbamate linkage, which temporarily masks the amine's reactivity while preserving its functionality. This protection is crucial in peptide synthesis, allowing for selective modification of other functional groups within the peptide chain without affecting the amine groups. Once the desired modifications are complete, the Cbz group can be easily removed under mild conditions, revealing the free amine for further reactions. [Source:"N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Peptide Synthesis

Cbz-OSu plays a vital role in the solid-phase peptide synthesis (SPPS) technique, which is the predominant method for synthesizing peptides in research laboratories. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Cbz-OSu is used to introduce protected amino acid building blocks onto the growing peptide chain. After each coupling step, the Cbz protecting group on the newly added amino acid is selectively removed, allowing for the next amino acid to be attached. This process is repeated until the complete peptide sequence is built. [Source: "Solid-Phase Peptide Synthesis", Chemical Reviews, ]

Synthesis of Complex Molecules

Beyond peptides, Cbz-OSu finds application in the synthesis of various complex organic molecules. Its ability to selectively protect amines allows for targeted modification of other functional groups within the molecule. This strategy proves valuable in the synthesis of various natural products, pharmaceuticals, and other functional molecules. [Source: "N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Other Applications

Cbz-OSu also finds use in other areas of scientific research, including:

  • Protecting hydroxyl groups: Cbz-OSu can be used to temporarily protect hydroxyl groups in certain molecules.
  • Synthesis of Z-amino acids: Cbz-OSu can be employed in the synthesis of Z-amino acids, which are another type of protected amino acid used in peptide synthesis.

N-(Benzyloxycarbonyloxy)succinimide, also known as benzyl N-succinimidyl carbonate, is a chemical compound with the molecular formula C12_{12}H11_{11}NO5_5 and a molecular weight of 249.22 g/mol. It is primarily utilized as a reagent for the carboxybenzyl protection of amines, playing a crucial role in peptide synthesis and the synthesis of various organic compounds . The compound appears as a white solid and has a melting point between 80-82 °C .

  • Skin and eye irritant: Cbz-OSu can cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE) should be worn when handling this compound.
  • Respiratory irritant: Inhalation of Cbz-OSu dust or vapors can irritate the respiratory tract. It is recommended to work in a well-ventilated fume hood.

The primary reaction involving N-(benzyloxycarbonyloxy)succinimide is its use as a protecting group for amines. This protection is essential during peptide synthesis to prevent unwanted reactions at the amine site. The general reaction mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of N-(benzyloxycarbonyloxy)succinimide, leading to the formation of an amine derivative that can be further manipulated without affecting the protected amine .

The synthesis of N-(benzyloxycarbonyloxy)succinimide can be accomplished through several methods:

  • One-Pot Two-Phase Method: This method involves reacting N-hydroxysuccinimide with benzyloxycarbonyl chloride in a two-phase system. The process includes:
    • Adding purified water and hydroxylamine sulfate to a reaction vessel.
    • Gradually introducing liquid alkali while stirring.
    • Adding succinic anhydride in batches and dehydrating under high temperature and vacuum until no water is extracted.
    • Adjusting the pH of the solution and adding benzyl chloroformate to form the final product .
  • Recrystallization: Post-reaction, the product is typically concentrated and recrystallized to achieve purity .

N-(Benzyloxycarbonyloxy)succinimide has various applications, including:

  • Peptide Synthesis: It is widely used for protecting amino acid residues during peptide synthesis, allowing for selective reactions at other functional groups .
  • Synthesis of Complex Molecules: The compound is employed in synthesizing enantiomers of cyclic methionine analogs and other complex organic molecules .
  • Amino Glycoside Derivatives: It serves as a precursor for amino glycoside derivatives that function in topoisomerase inhibition .

Studies on N-(benzyloxycarbonyloxy)succinimide often focus on its interactions with various amines during peptide synthesis. The effectiveness of this reagent in forming stable protective groups allows for subsequent reactions without compromising the integrity of other functional groups present in the molecule. Its selectivity and efficiency make it a preferred choice among chemists working with complex organic syntheses .

N-(Benzyloxycarbonyloxy)succinimide shares similarities with several other compounds used for amine protection and peptide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzyl ChloroformateC10_{10}H9_{9}ClO3_3Commonly used for similar protective functions but less stable than N-(benzyloxycarbonyloxy)succinimide.
N-Benzyloxycarbonyl SuccinimideC12_{12}H11_{11}NO4_4Similar protective function but lacks carbonate functionality, affecting reactivity.
N-HydroxysuccinimideC5_{5}H7_7NO3_3A precursor in the synthesis of N-(benzyloxycarbonyloxy)succinimide; lacks benzyl protection capability.

N-(Benzyloxycarbonyloxy)succinimide stands out due to its stability, efficiency in providing protection during complex syntheses, and versatility in various organic reactions compared to its counterparts .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 11 companies with hazard statement code(s):;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13139-17-8

Wikipedia

N-(Benzyloxycarbonyloxy)succinimide

Dates

Modify: 2023-08-15

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